molecular formula C₁₃H₁₃D₄ClN₂O B1153535 Cirazoline-d4 Hydrochloride

Cirazoline-d4 Hydrochloride

Cat. No.: B1153535
M. Wt: 256.76
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cirazoline-d4 Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₁₃H₁₃D₄ClN₂O and its molecular weight is 256.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₁₃H₁₃D₄ClN₂O

Molecular Weight

256.76

Synonyms

2-[(2-Cyclopropylphenoxy)methyl]-4,5-dihydro-1H-imidazole-d4 Hydrochloride; _x000B_2-[(2-Cyclopropylphenoxy)methyl]-4,5-dihydro-1H-Imidazole-d4 Monohydrochloride;  2-[(2-Cyclopropylphenoxy)methyl]-4,5-dihydro-1H-imidazolium-d4 Chloride;  LD 3098-d4

Origin of Product

United States

Q & A

Q. What are the recommended storage conditions and stability considerations for Cirazoline-d4 Hydrochloride in laboratory settings?

this compound should be stored in a sealed, light-resistant container at temperatures between 2–8°C to maintain stability. Avoid exposure to incompatible materials such as strong acids, alkalis, oxidizing agents, or reducing agents, as these may induce decomposition . Stability under recommended storage conditions is critical for preserving isotopic integrity, particularly in deuterated compounds used as internal standards. Regularly validate stability using analytical techniques like HPLC or mass spectrometry, and monitor for hazardous decomposition products (e.g., toxic fumes under extreme conditions) .

Q. What safety protocols should researchers follow when handling this compound?

Use tight-sealing safety goggles, nitrile gloves, and lab coats to prevent skin/eye contact. Ensure adequate ventilation in confined spaces, and employ respiratory protection if ventilation is insufficient. In case of exposure, rinse affected areas with water for 15 minutes and seek medical assistance. Store the compound in a locked facility to restrict access to trained personnel only .

Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?

Method validation should include specificity, linearity, accuracy, precision, and robustness assessments. Use deuterated analogs as internal standards to correct for matrix effects in mass spectrometry. Prepare calibration curves in triplicate across the expected concentration range (e.g., 1–1000 ng/mL). Validate intra- and inter-day precision with ≤15% coefficient of variation (CV) and accuracy within ±20% of nominal values. Include quality control samples and replicate analyses to ensure reproducibility .

Advanced Research Questions

Q. How can isotopic effects impact the experimental design of pharmacokinetic studies using this compound?

Deuterium substitution in Cirazoline-d4 may alter metabolic pathways due to kinetic isotope effects (KIEs), potentially slowing CYP450-mediated oxidation. To account for this, conduct in vitro metabolic stability assays comparing deuterated and non-deuterated forms. Use compartmental pharmacokinetic modeling to adjust for differences in clearance rates. Validate findings with in vivo studies in relevant animal models, ensuring isotopic purity is ≥98% to minimize variability .

Q. What methodologies are effective in resolving contradictory pharmacokinetic data observed in studies involving this compound?

Apply systematic contradiction analysis by:

  • Comparing results against prior studies to identify methodological discrepancies (e.g., dosing regimens, bioanalytical techniques) .
  • Conducting meta-analyses using tools like RevMan to pool data and assess heterogeneity .
  • Validating assumptions using sensitivity analyses in pharmacokinetic models (e.g., NONMEM) . Reconcile contradictions by repeating experiments under standardized conditions and publishing negative results to enhance reproducibility .

Q. How can researchers design robust toxicological profiling for this compound?

Use a tiered approach:

  • In vitro assays : Assess cytotoxicity (e.g., MTT assay), genotoxicity (Ames test), and receptor off-target activity (e.g., radioligand binding assays) .
  • In vivo studies : Conduct acute and subchronic toxicity tests in rodents, monitoring hematological, hepatic, and renal parameters. Include histopathological examinations .
  • Computational modeling : Predict metabolite toxicity using platforms like ADMET Predictor™. Cross-reference findings with databases such as PubChem and ToxCast to identify structural alerts .

Q. What strategies optimize literature reviews for identifying gaps in this compound research?

  • Use structured search strings in PubMed and Web of Science (e.g., "(this compound) AND (pharmacokinetics OR metabolism)").
  • Include gray literature (e.g., conference abstracts, theses) via platforms like OpenGrey .
  • Apply the PICO framework to refine questions: Population (e.g., animal models), Intervention (dosing), Comparison (non-deuterated analogs), Outcome (bioavailability) .
  • Map evidence gaps using tools like PRISMA flow diagrams to prioritize understudied areas (e.g., long-term stability in plasma) .

Q. How can pharmacodynamic models incorporate this compound’s α1-adrenergic receptor binding kinetics?

Develop a mechanistic PK/PD model integrating:

  • Binding affinity : Determine Kd via radioligand displacement assays .
  • Receptor occupancy : Use in vivo imaging (e.g., PET with deuterated tracers) to quantify target engagement .
  • Dynamic effects : Link plasma concentrations to physiological responses (e.g., blood pressure changes) using Emax models. Validate with iterative parameter estimation and Bayesian hierarchical modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.